molecular formula C11H16N2O2 B7515911 3-methyl-5-propan-2-yl-N-prop-2-enyl-1,2-oxazole-4-carboxamide

3-methyl-5-propan-2-yl-N-prop-2-enyl-1,2-oxazole-4-carboxamide

Cat. No. B7515911
M. Wt: 208.26 g/mol
InChI Key: LTVSRYQBSOSIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-propan-2-yl-N-prop-2-enyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is commonly referred to as MPOC and is a member of the oxazole family. MPOC has been found to have potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

MPOC has been found to have potential applications in various fields of scientific research. In the field of medicine, MPOC has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. MPOC has also been studied for its potential use as an antibacterial agent. In the field of agriculture, MPOC has been studied for its potential use as a herbicide.

Mechanism of Action

The mechanism of action of MPOC is not fully understood. However, studies have suggested that MPOC inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB pathway. MPOC has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPOC has been found to have several biochemical and physiological effects. In vitro studies have shown that MPOC inhibits the growth of various cancer cell lines such as A549, HepG2, and MCF-7. MPOC has also been found to inhibit the growth of various bacterial strains such as E. coli and S. aureus. In vivo studies have shown that MPOC reduces inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPOC in lab experiments is its low toxicity. MPOC has been found to have low toxicity in both in vitro and in vivo studies. Another advantage is its stability, which allows for long-term storage. However, one limitation of using MPOC in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer MPOC to cells or animals.

Future Directions

There are several future directions for the study of MPOC. One direction is to further investigate its anti-inflammatory properties and its potential use as an anti-inflammatory agent in the treatment of various diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential use as an antibacterial agent in the treatment of bacterial infections. Additionally, further studies are needed to understand the mechanism of action of MPOC and to identify its molecular targets.

Synthesis Methods

The synthesis of MPOC involves the condensation of 3-methyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid with N-prop-2-enylamine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MPOC as a white solid in good yields.

properties

IUPAC Name

3-methyl-5-propan-2-yl-N-prop-2-enyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-5-6-12-11(14)9-8(4)13-15-10(9)7(2)3/h5,7H,1,6H2,2-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVSRYQBSOSIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NCC=C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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